molecular formula C7H12N2OS B15222792 2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile

2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile

Cat. No.: B15222792
M. Wt: 172.25 g/mol
InChI Key: MUNQHRUCQWLDEF-UHFFFAOYSA-N
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Description

2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile is a compound that features a unique structure combining a thiopyran ring with an aminoacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile typically involves the condensation of a thiopyran derivative with an aminoacetonitrile precursor. One common method includes the reaction of tetrahydrothiopyran-4-one with hydroxylamine to form the oxime, followed by oxidation to yield the corresponding N-oxide. This intermediate is then reacted with aminoacetonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent amine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran Derivatives: Compounds with similar thiopyran rings, such as tetrahydrothiopyran-4-one.

    Aminoacetonitrile Derivatives: Compounds like aminoacetonitrile itself or its substituted derivatives.

Uniqueness

2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile is unique due to the combination of the thiopyran ring and the aminoacetonitrile group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-[(1-oxothian-4-yl)amino]acetonitrile

InChI

InChI=1S/C7H12N2OS/c8-3-4-9-7-1-5-11(10)6-2-7/h7,9H,1-2,4-6H2

InChI Key

MUNQHRUCQWLDEF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCC1NCC#N

Origin of Product

United States

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